molecular formula C22H29N3O2S B14966038 N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanamide

N-(2-(cyclohex-1-en-1-yl)ethyl)-6-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)hexanamide

Cat. No.: B14966038
M. Wt: 399.6 g/mol
InChI Key: ITFWDBBXJZXOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-6-(4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)HEXANAMIDE is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-6-(4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)HEXANAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbodiimides under controlled conditions.

    Introduction of the Cyclohexenyl Group: This step involves the alkylation of the quinazolinone core with a cyclohexenyl ethyl halide in the presence of a base such as potassium carbonate.

    Amidation Reaction: The final step involves the reaction of the intermediate with a suitable hexanoyl chloride to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-6-(4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)HEXANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinazolinone derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclohexenyl and quinazolinone moieties, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique properties and applications.

Scientific Research Applications

N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-6-(4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)HEXANAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its quinazolinone core, which is known for various biological activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-6-(4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)HEXANAMIDE involves its interaction with specific molecular targets. The quinazolinone core can interact with various enzymes and receptors, modulating their activity. The cyclohexenyl group may enhance the compound’s binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Cyclohexenyl Derivatives: Compounds with cyclohexenyl groups attached to different core structures.

Uniqueness

N-[2-(1-CYCLOHEXEN-1-YL)ETHYL]-6-(4-OXO-2-THIOXO-1,4-DIHYDRO-3(2H)-QUINAZOLINYL)HEXANAMIDE is unique due to the combination of its quinazolinone core and cyclohexenyl group, which imparts distinct chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C22H29N3O2S

Molecular Weight

399.6 g/mol

IUPAC Name

N-[2-(cyclohexen-1-yl)ethyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C22H29N3O2S/c26-20(23-15-14-17-9-3-1-4-10-17)13-5-2-8-16-25-21(27)18-11-6-7-12-19(18)24-22(25)28/h6-7,9,11-12H,1-5,8,10,13-16H2,(H,23,26)(H,24,28)

InChI Key

ITFWDBBXJZXOBW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.